Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-ethyl-6-hydroxy group. This core is further linked to a 2,4-dichlorophenyl moiety and a piperidine-4-carboxylate methyl ester. Such compounds are typically explored for their bioactivity, particularly in medicinal chemistry, due to the presence of electron-withdrawing groups (e.g., chlorine atoms) and heterocyclic systems known to interact with biological targets .
Properties
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O3S/c1-3-15-23-20-26(24-15)18(27)17(30-20)16(13-5-4-12(21)10-14(13)22)25-8-6-11(7-9-25)19(28)29-2/h4-5,10-11,16,27H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGLTZVKIPQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits a variety of biological activities. This article aims to explore its biological properties, particularly its antimicrobial and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure
The compound features a piperidine ring substituted with a carboxylate group and a thiazolo[3,2-b][1,2,4]triazole moiety. The presence of the dichlorophenyl group and the hydroxy group contributes to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings often exhibit significant antimicrobial properties. For instance:
- Antimicrobial Screening : A study found that derivatives of 1,2,4-triazoles demonstrated moderate to good activity against various bacteria including Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action : The mechanism may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Cytotoxicity Studies : Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as U937 and HL60 . For example, certain triazole derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
| Methyl 1... | TBD | TBD |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Lipoxygenase Inhibition : Piperidine derivatives have been investigated for their ability to inhibit lipoxygenase (LOX), which plays a role in inflammatory processes . This suggests that the compound could have anti-inflammatory effects alongside its antimicrobial and anticancer activities.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Synthesis and Activity : A study synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activity. Some were found to be effective against resistant strains of bacteria .
- Cytotoxic Effects : Research on thiazole-containing compounds revealed significant cytotoxicity against several cancer cell lines. For example, certain derivatives showed promising results in inhibiting the growth of breast and colon cancer cells .
Comparison with Similar Compounds
Ethyl 1-((2-(Furan-2-Yl)-6-Hydroxythiazolo[3,2-b][1,2,4]Triazol-5-Yl)(4-Nitrophenyl)Methyl)Piperidine-4-Carboxylate (CAS 896292-02-7)
This compound (Table 1) shares a similar scaffold but differs in three key aspects:
Thiazolo-triazole substituents : A furan-2-yl group replaces the ethyl group at the 2-position of the thiazolo-triazole ring.
Aryl group : A 4-nitrophenyl group replaces the 2,4-dichlorophenyl moiety.
Ester group : An ethyl ester (vs. methyl) is attached to the piperidine ring.
Table 1: Structural Comparison
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
Its melting point (243–245°C) and spectral characterization methods (¹H/¹³C NMR, IR, MS) suggest rigorous protocols for analyzing similar compounds .
Impact of Structural Variations
Electronic Effects
- 2,4-Dichlorophenyl vs. 4-Nitrophenyl : Chlorine atoms (electron-withdrawing via inductive effects) may enhance metabolic stability compared to the nitro group, which is strongly electron-withdrawing and may increase reactivity .
- Ethyl vs. Furan-2-yl substituents : The ethyl group (lipophilic) could improve membrane permeability, whereas the furan ring (polar) might enhance solubility but reduce bioavailability .
Steric and Lipophilic Effects
- Methyl vs.
Bioactivity Considerations
Although specific data for the target compound are lacking, emphasizes that heterocyclic compounds with modulated substituents are prioritized in bioactive molecule research. For instance, hydroxyl and nitro groups are often critical for hydrogen bonding and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
